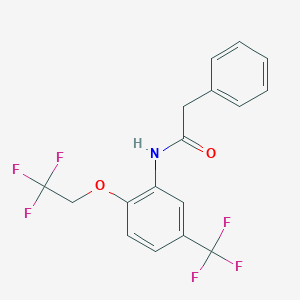
N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide, also known as BFM-3, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of drug discovery. BFM-3 belongs to the family of sulfonamide compounds and is known to exhibit a wide range of biological activities.
作用机制
N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide exhibits its biological activity by binding to the active site of enzymes and inhibiting their activity. For example, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide binds to the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its activity. Similarly, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide inhibits the activity of histone deacetylase by binding to its active site. N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide also exhibits anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has been studied for its potential application in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.
实验室实验的优点和局限性
N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. Moreover, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide also has some limitations. It is a relatively new compound, and its biological activity is not fully understood. Moreover, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has not been extensively studied in vivo, and its toxicity profile is not well-established.
未来方向
There are several future directions for research on N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide. One direction is to study its potential application in the treatment of Alzheimer's disease. Another direction is to study its potential application in the treatment of inflammatory diseases. Moreover, future research can focus on studying the toxicity profile of N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide and its potential side effects. Furthermore, research can focus on developing more potent derivatives of N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide with improved biological activity. Overall, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has significant potential for application in drug discovery, and further research is needed to fully understand its biological activity and potential therapeutic applications.
合成方法
The synthesis of N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide involves the reaction of 4-bromophenylamine with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is purified using column chromatography to obtain pure N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide.
科学研究应用
N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has been extensively studied for its potential application in drug discovery. It has been shown to exhibit inhibitory activity against various enzymes such as carbonic anhydrase, matrix metalloproteinase, and histone deacetylase. N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has also been found to exhibit anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Moreover, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has been studied for its potential application in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.
属性
分子式 |
C13H11BrFNO2S |
|---|---|
分子量 |
344.2 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-8-12(6-7-13(9)15)19(17,18)16-11-4-2-10(14)3-5-11/h2-8,16H,1H3 |
InChI 键 |
ANKGCFBRZSFTPQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)F |
规范 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B284124.png)

![2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284126.png)
![methyl 2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284130.png)
![ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B284131.png)
![3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether](/img/structure/B284134.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284135.png)
![N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)
![5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide](/img/structure/B284148.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B284154.png)
![N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B284161.png)
![N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B284163.png)
![N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284166.png)